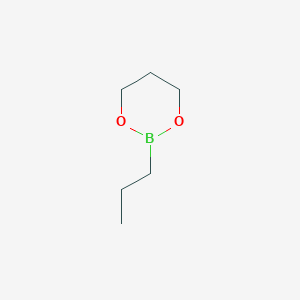
2-Propyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
准备方法
Synthetic Routes and Reaction Conditions
2-Propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. For instance, the reaction of propylboronic acid with 1,3-propanediol under acidic conditions can yield this compound. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or a Lewis acid like boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment to ensure consistent product quality. The use of automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Propyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Propyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable boron-oxygen bonds.
作用机制
The mechanism of action of 2-Propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
相似化合物的比较
Similar Compounds
2-Propyl-1,3,2-benzodioxaborole: Similar in structure but contains a benzene ring, which can influence its reactivity and applications.
Phenylboronic acid 1,3-propanediol ester: Another boron-containing compound used in organic synthesis with different reactivity due to the presence of a phenyl group.
Uniqueness
2-Propyl-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of a propyl group, which can influence its solubility, reactivity, and potential applications. Its ability to form stable boron-oxygen bonds makes it valuable in various fields, from organic synthesis to materials science.
属性
CAS 编号 |
85060-04-4 |
|---|---|
分子式 |
C6H13BO2 |
分子量 |
127.98 g/mol |
IUPAC 名称 |
2-propyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-2-4-7-8-5-3-6-9-7/h2-6H2,1H3 |
InChI 键 |
HITLVZLBXBDEOV-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCCO1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


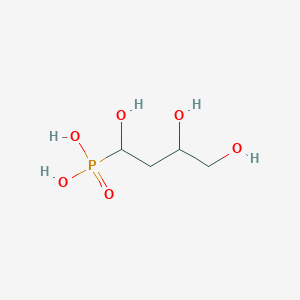
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
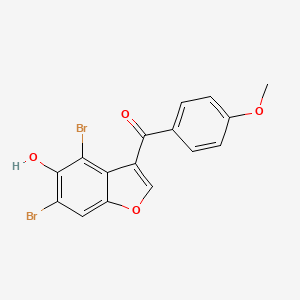
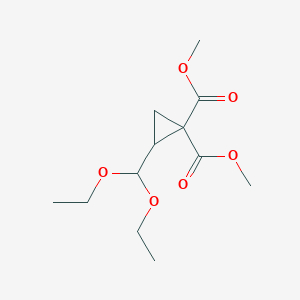
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
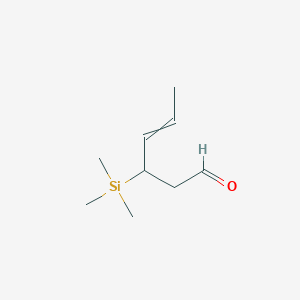
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
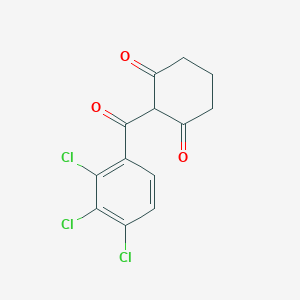
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
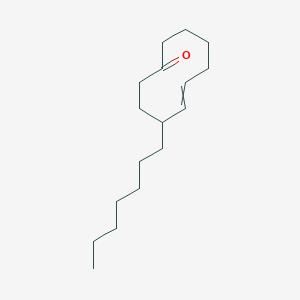
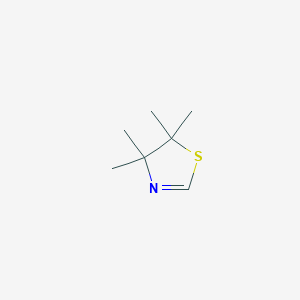
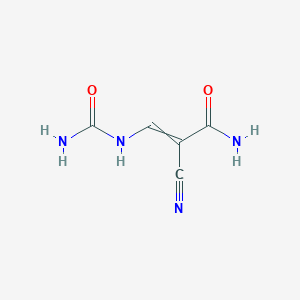
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
